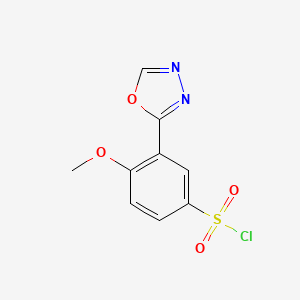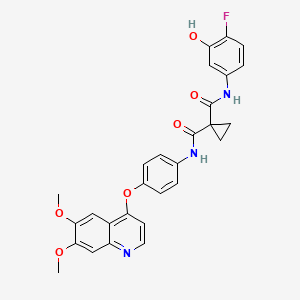
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is a synthetic peptide used primarily in cosmetic applications. It is known for its anti-aging properties and ability to improve skin firmness and elasticity. This compound is part of the Syn®-Tacks peptide complex, which also includes PalmitoylDipeptide-5Diaminohydroxybutyrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is synthesized by combining palmitic acid with amino acids such as lysine, valine, threonine, and diaminobutyric acid. The synthesis involves peptide bond formation through standard solid-phase peptide synthesis (SPPS) techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification methods like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine undergoes various chemical reactions, including:
Oxidation: This reaction can affect the peptide bonds and side chains, potentially altering the compound’s activity.
Reduction: Reduction reactions can modify disulfide bonds within the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to maintain peptide stability .
Major Products Formed
The major products formed from these reactions are modified peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfonates, while reduction can result in free thiol groups .
Applications De Recherche Scientifique
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine has several scientific research applications, including:
Cosmetic Industry: It is widely used in anti-aging and skin-firming products due to its ability to stimulate collagen and elastin production
Biological Research: The compound is used to study peptide interactions with skin proteins and their effects on skin structure and function.
Medical Research: Research is ongoing to explore its potential in wound healing and skin repair treatments.
Mécanisme D'action
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine exerts its effects by stimulating the production of key proteins in the skin’s dermal-epidermal junction (DEJ). It significantly increases the synthesis of Laminin V, Collagen types IV, VII, and XVII, and Integrin β4. This broad-spectrum activity enhances the structural integrity and communication within the skin, leading to improved skin firmness and reduced wrinkles .
Comparaison Avec Des Composés Similaires
Similar Compounds
PalmitoylDipeptide-5Diaminohydroxybutyrate: Another component of the Syn®-Tacks complex, known for similar skin benefits.
PalmitoylTripeptide-1: A peptide that also promotes collagen production and skin repair.
PalmitoylTetrapeptide-7: Known for its anti-inflammatory properties and ability to improve skin elasticity.
Uniqueness
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is unique due to its specific combination of amino acids and its ability to target multiple proteins in the DEJ simultaneously. This broad-spectrum activity makes it particularly effective in improving skin structure and reducing signs of aging .
Propriétés
Formule moléculaire |
C39H70F6N6O11 |
|---|---|
Poids moléculaire |
913.0 g/mol |
Nom IUPAC |
2-[[4-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7) |
Clé InChI |
MCCUAUFXOWFEEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)

![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)

![4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid](/img/structure/B12091124.png)



![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)





